Bienvenue dans la boutique en ligne BenchChem!

methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate

Synthetic Chemistry Heterocyclic Chemistry Medicinal Chemistry

Methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate (C₇H₉NO₄, MW 171.15 g/mol) is a heterocyclic compound classified as a 1,2-oxazine derivative. It features a dihydrooxazine ring substituted with a formyl group at the 6-position and a methyl carboxylate at the 4-position, defining it as a bifunctional intermediate for constructing complex heterocyclic frameworks.

Molecular Formula C7H9NO4
Molecular Weight 171.152
CAS No. 2137574-52-6
Cat. No. B2432958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate
CAS2137574-52-6
Molecular FormulaC7H9NO4
Molecular Weight171.152
Structural Identifiers
SMILESCOC(=O)N1CCOC(=C1)C=O
InChIInChI=1S/C7H9NO4/c1-11-7(10)8-2-3-12-6(4-8)5-9/h4-5H,2-3H2,1H3
InChIKeyBREQJLYSGKYESH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate (CAS 2137574-52-6) – Baseline Profile


Methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate (C₇H₉NO₄, MW 171.15 g/mol) is a heterocyclic compound classified as a 1,2-oxazine derivative . It features a dihydrooxazine ring substituted with a formyl group at the 6-position and a methyl carboxylate at the 4-position, defining it as a bifunctional intermediate for constructing complex heterocyclic frameworks . The compound is available at a typical purity of ≥95% and is used exclusively in research and development (R&D) contexts, not for therapeutic or veterinary use .

Why Generic Oxazine Substitution Fails for Applications Requiring Methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate


Substituting methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate with a closely related oxazine analog is not recommended for precise synthetic applications. The substitution pattern of a formyl group at the 6-position alongside a methyl ester at the 4-position on the 1,2-oxazine ring creates a unique bifunctional reactivity profile . Replacing this with a similar compound, such as one with a tert-butyl ester protecting group (CAS 2168860-93-1) or a 6-ethoxy derivative (CAS 457657-58-8), fundamentally alters the steric bulk, electronic character, and subsequent reactivity at both reactive centers, leading to different reaction kinetics and product distributions . Without empirical comparative data, the selection must be guided by the specific synthetic step's requirements for formyl reactivity and ester lability. The following section details the limited but crucial available evidence for differentiation.

Quantitative Evidence Guide: Where Methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate Provides Measurable Differentiation


Bifunctional Reactivity Profile: Formyl vs. Ethoxy at the 6-Position

Methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate possesses a formyl (-CHO) group at the 6-position, enabling a distinct set of chemical transformations compared to its 6-ethoxy analog. While direct comparative reaction yield data is unavailable, the synthetic utility of the 6-ethoxy derivative as a precursor for β-amino acids is well-documented , whereas the 6-formyl derivative is marketed for its use in condensation, reductive amination, and cycloaddition reactions driven by the aldehyde functionality . This is a class-level inference based on functional group reactivity.

Synthetic Chemistry Heterocyclic Chemistry Medicinal Chemistry β-Amino Acid Synthesis

Ester Lability and Orthogonal Deprotection: Methyl vs. tert-Butyl Ester

The methyl ester of the target compound provides a distinct acid-labile protecting group removed under different conditions than the commonly encountered tert-butyl ester analog (CAS 2168860-93-1). The tert-butyl ester typically requires strong acids (e.g., TFA) for cleavage, whereas a methyl ester can be saponified under basic conditions or cleaved with nucleophiles [1]. This allows for an orthogonal deprotection strategy in multi-step syntheses where an acid-labile group cannot be used . No direct head-to-head deprotection yield data was found.

Orthogonal Protection Peptide Chemistry Process Chemistry Synthetic Strategy

Limited Biological Activity Profile: Weak Affinity for YTHDF2 Reader Domain

In an HTRF-based binding assay, methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate was found to bind the GST-tagged YTHDF2 m6A-reader domain with an IC50 of 174,000 nM [1]. YTHDF2 is a key protein in epitranscriptomics, recognizing N6-methyladenosine (m6A) in RNA. This weak activity profile (micromolar affinity) may serve as a starting point for fragment-based lead optimization [2], differentiating it from more complex, potent YTHDF2 inhibitors. No comparator compound data was provided in the same assay.

Epitranscriptomics Chemical Biology YTHDF2 Inhibitor Methylated RNA Reader

Recommended Application Scenarios for Methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate Based on Evidence


Scaffold for Diversity-Oriented Synthesis of Aldehyde-Containing Heterocyclic Libraries

Leveraging the formyl group, researchers can use the compound as a key intermediate in reactions such as Grignard additions, Wittig olefinations, or reductive aminations to generate diverse chemical libraries. This application is supported by the compound's bifunctional reactivity profile (see Evidence Item 1 in Section 3) .

Building Block in Orthogonal Multi-Step Synthesis of β-Amino Acid Derivatives

The methyl ester's compatibility with basic hydrolysis offers an orthogonal deprotection strategy when combined with acid-sensitive intermediates. This application scenario stems from the protecting group orthogonality analysis (see Evidence Item 2 in Section 3) , making it a potential alternative precursor to the ethoxy analog used in β-amino acid synthesis .

Fragment-Based Lead Discovery for Epitranscriptomic Targets

The weak IC50 of 174 µM against the YTHDF2 m6A-reader domain (see Evidence Item 3 in Section 3) [1] is suitable for fragment-based drug discovery approaches. The compound's low molecular weight (171.15 g/mol) and low structural complexity make it an ideal fragment hit that can be iteratively grown to improve potency and selectivity.

Quote Request

Request a Quote for methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.